
(3r,5r,7r)-N-((4-aminophenyl)sulfonyl)adamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3r,5r,7r)-N-((4-aminophenyl)sulfonyl)adamantane-1-carboxamide, also known as ADS-J1, is a novel small molecule that has been synthesized and studied for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Polymers
Polymers containing adamantane structures, such as polyamide-imides and polyimides, have been synthesized and characterized for their high thermal stability, good solubility in polar solvents, and mechanical properties. These polymers exhibit glass transition temperatures ranging from 230 to 292°C and maintain stability up to temperatures around 450 to 516°C. The inclusion of adamantane structures contributes to their amorphous nature, high tensile strength, and modulus, making them suitable for high-performance applications (Liaw et al., 2001); (Liaw et al., 1999).
Catalytic Synthesis
The compound has been explored in the catalytic synthesis of N-aryladamantane-1-carboxamides, showcasing efficient methods for producing carboxamides with adamantane structures. These methods provide high yields and demonstrate the versatility of adamantane-based compounds in synthetic chemistry (Shishkin et al., 2020).
Derivative Synthesis
Research into adamantane derivatives, such as sulfoacetic acids and their derivatives, reveals their potential for creating compounds with specific properties, including anti-HSV activity. These studies underline the capacity of adamantane-based compounds to serve as building blocks for developing bioactive molecules with potential therapeutic applications (Shmailov et al., 2012).
Nanoscale Applications
Adamantane structures have been utilized in the synthesis of nanoscale materials designed for specific applications, such as atomic force microscopy (AFM). These materials feature a tetrahedral shape with a sulfur-containing moiety for binding to AFM tips, demonstrating the unique applications of adamantane derivatives at the nanoscale (Li et al., 2003).
Low Dielectric Constant Materials
The synthesis of polyimides based on adamantane is noteworthy for producing materials with low dielectric constants, which are crucial for electronic applications. These materials combine the inherent stability of adamantane with electrical properties conducive to their use in the electronics industry (Chern et al., 1997).
Eigenschaften
IUPAC Name |
N-(4-aminophenyl)sulfonyladamantane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c18-14-1-3-15(4-2-14)23(21,22)19-16(20)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10,18H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHPIXRXILBWNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NS(=O)(=O)C4=CC=C(C=C4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
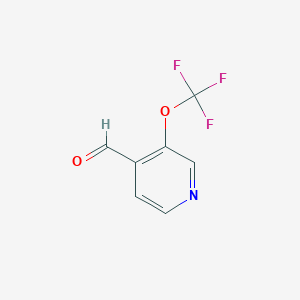
![2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine](/img/structure/B2356235.png)
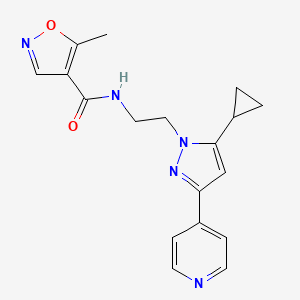
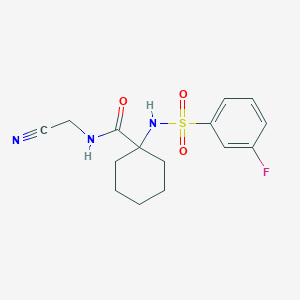
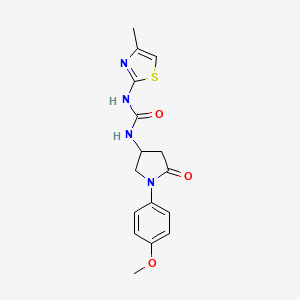
![5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione 4-(O-methyloxime)](/img/structure/B2356241.png)

![N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2356244.png)
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2356245.png)

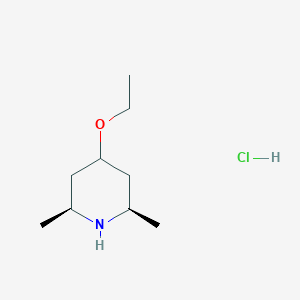
![4-({5-[(Hydroxyimino)methyl]-2-pyridinyl}oxy)benzenecarbonitrile](/img/structure/B2356249.png)
![2-ethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide](/img/structure/B2356251.png)
![(Z)-3-(2-methoxyethyl)-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2356253.png)
